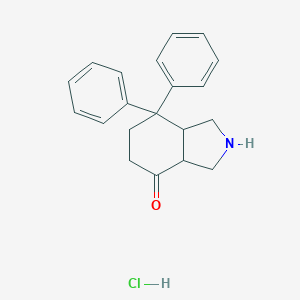
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride
Cat. No. B064169
Key on ui cas rn:
169104-86-3
M. Wt: 327.8 g/mol
InChI Key: CIJLMNDNUOEELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05508433
Procedure details


150 g of (3aRS, 7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone, 1500 cm3 of methanol and 450 cm3 of 1N hydrochloric acid are added to 15 g of 10% palladium on carbon; the reaction mixture is hydrogenated, with stirring, at room temperature and under atmospheric pressure. The theoretical volume of hydrogen is absorbed after reacting for 5 hours; the reaction mixture is filtered and then concentrated to dryness under reduced pressure (2.7 kPa); the residue is crystallized from 200 cm3 of ethanol; the crystals obtained are drained, washed with 50 cm3 of ethanol and dried. 110 g of (3aRS, 7aRS)-7,7-diphenyl-4-perhydroisoindolone hydrochloride are obtained; melting point 270° C., with decomposition.
Name
(3aRS, 7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
Quantity
150 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:16][CH:15]2[CH:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:12][CH2:13][C:14]2=[O:17])[CH2:9]1)C1C=CC=CC=1.[ClH:30]>[Pd].CO>[ClH:30].[C:24]1([C:11]2([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:10]3[CH:15]([CH2:16][NH:8][CH2:9]3)[C:14](=[O:17])[CH2:13][CH2:12]2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
(3aRS, 7aRS)-2-benzyl-7,7-diphenyl-4-perhydroisoindolone
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at room temperature and under atmospheric pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The theoretical volume of hydrogen is absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is crystallized from 200 cm3 of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 cm3 of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1(CCC(C2CNCC12)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
